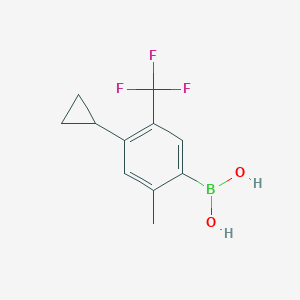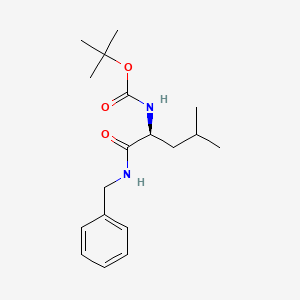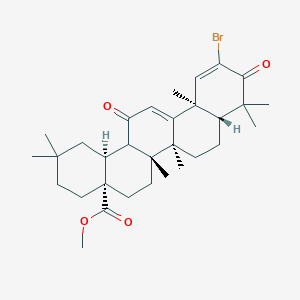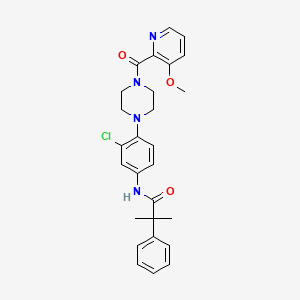
Y2 Antagonist 36
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Y2 Antagonist 36 is a compound that selectively inhibits the Y2 receptor, a subtype of the neuropeptide Y receptor family. These receptors are involved in various physiological processes, including appetite regulation, energy homeostasis, and stress response . The compound has garnered interest for its potential therapeutic applications in treating conditions such as obesity, anxiety, and neurodegenerative diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Y2 Antagonist 36 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves the use of solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid support . The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide and activators such as 1-hydroxybenzotriazole .
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers to ensure high yield and purity. The process includes purification steps such as high-performance liquid chromatography and lyophilization to obtain the final product .
化学反応の分析
Types of Reactions
Y2 Antagonist 36 undergoes various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, affecting the compound’s stability and activity.
Reduction: Reduction reactions are used to break disulfide bonds within the peptide structure.
Substitution: Amino acid residues can be substituted to enhance the compound’s stability and receptor affinity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol . The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, receptor affinity, and reduced aggregation .
科学的研究の応用
Y2 Antagonist 36 has a wide range of scientific research applications:
作用機序
Y2 Antagonist 36 exerts its effects by selectively binding to the Y2 receptor, thereby inhibiting its activity . This inhibition affects the release of neuropeptide Y and other neurotransmitters, modulating various physiological processes such as appetite regulation and stress response . The molecular targets include the presynaptic neurons in the central nervous system, where Y2 receptors are predominantly located .
類似化合物との比較
Similar Compounds
N-Methyl-JNJ-31020028: Another Y2 receptor antagonist with similar applications in PET imaging studies.
BIIE0246: A non-peptide Y2 receptor antagonist used in various scientific studies.
Uniqueness
Y2 Antagonist 36 is unique due to its high selectivity and potency for the Y2 receptor, making it a valuable tool in both research and therapeutic applications . Its stability and ability to undergo various chemical modifications further enhance its utility in scientific studies .
特性
分子式 |
C27H29ClN4O3 |
|---|---|
分子量 |
493.0 g/mol |
IUPAC名 |
N-[3-chloro-4-[4-(3-methoxypyridine-2-carbonyl)piperazin-1-yl]phenyl]-2-methyl-2-phenylpropanamide |
InChI |
InChI=1S/C27H29ClN4O3/c1-27(2,19-8-5-4-6-9-19)26(34)30-20-11-12-22(21(28)18-20)31-14-16-32(17-15-31)25(33)24-23(35-3)10-7-13-29-24/h4-13,18H,14-17H2,1-3H3,(H,30,34) |
InChIキー |
WIHRUDKZTYLJLT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=N4)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


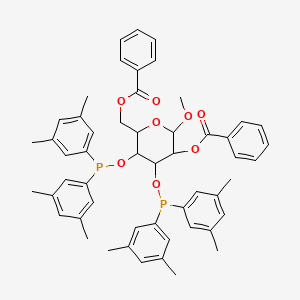
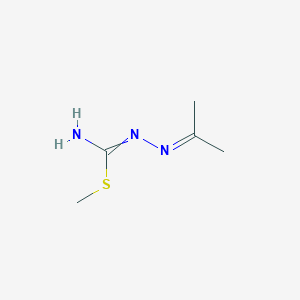
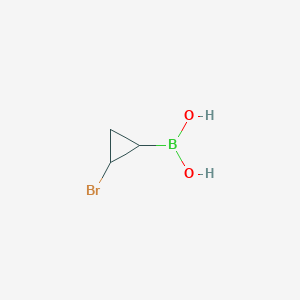
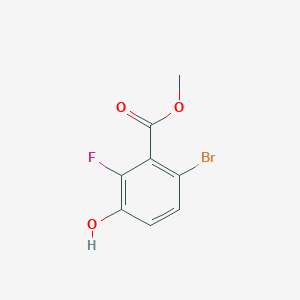
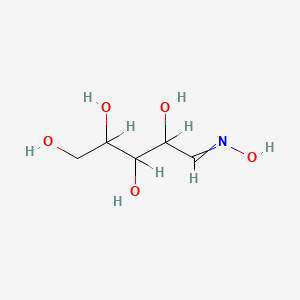
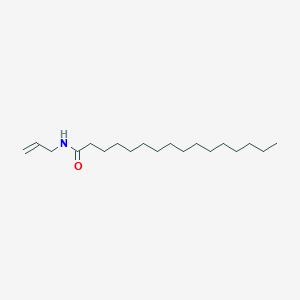
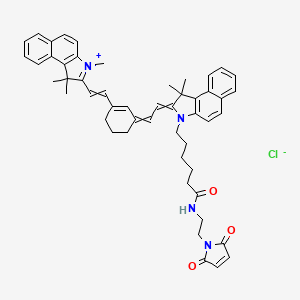

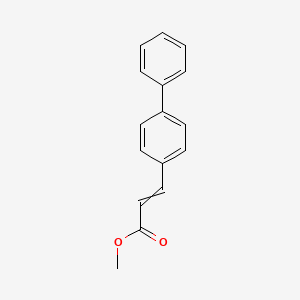
![2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B14084131.png)
![N-[(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084136.png)
